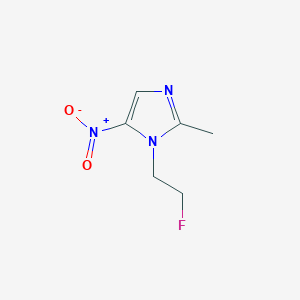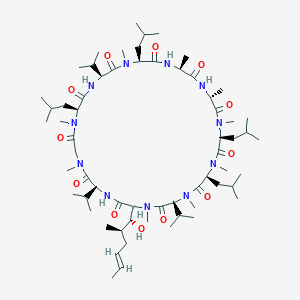
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the imidazole family and is commonly referred to as FEMIN. This compound is known to have a range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole involves the reduction of the nitro group under hypoxic conditions. This reduction results in the formation of a highly reactive intermediate that selectively binds to hypoxic cells. Once bound, FEMIN undergoes a series of reactions that ultimately result in cell death.
Biochemical and Physiological Effects:
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole has a range of biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to induce apoptosis in hypoxic cells, inhibit HIF-1 activity, and modulate the expression of various genes involved in angiogenesis and erythropoiesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole in lab experiments is its selectivity for hypoxic cells. This allows researchers to study the effects of hypoxia on various physiological processes in a controlled environment. However, one limitation of using FEMIN is its potential toxicity to non-hypoxic cells. This can lead to unwanted side effects and limit its use in certain experiments.
Future Directions
There are numerous future directions for research involving 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole. One potential area of study is the development of FEMIN-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various physiological processes. Finally, the development of new synthesis methods for FEMIN could lead to increased availability and lower costs, making it more accessible to researchers.
Synthesis Methods
The synthesis of 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole can be achieved through a variety of methods. One common method involves the reaction of 2-methyl-5-nitroimidazole with 2-fluoroethylamine under controlled conditions. This reaction results in the formation of FEMIN with high yield and purity.
Scientific Research Applications
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole has been extensively used in scientific research due to its unique properties. It is known to selectively target hypoxic cells, making it a valuable tool in cancer research. Additionally, FEMIN has been used to study the role of hypoxia-inducible factor-1 (HIF-1) in various physiological processes, including angiogenesis and erythropoiesis.
properties
CAS RN |
104613-89-0 |
|---|---|
Product Name |
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole |
Molecular Formula |
C6H8FN3O2 |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H8FN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 |
InChI Key |
OKUUSPALJBJESB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCF)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCF)[N+](=O)[O-] |
Other CAS RN |
104613-89-0 |
synonyms |
1-(2-fluoroethyl)-2-methyl-5-nitroimidazole fluoro-norhydroxymetronidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)


